

Procyanidin A2 (CAS No. 41743-41-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procyanidin A2

Cat. No.: B192183

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Abstract

Procyanidin A2, an A-type proanthocyanidin, is a naturally occurring flavanol dimer found in a variety of plant sources, including peanut skins, horse chestnuts, and cranberries.^[1] Identified by the CAS number 41743-41-3, this polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities. These include notable antioxidant, anti-inflammatory, antidiabetic, antibacterial, and antiproliferative effects.^[2] This technical guide provides an in-depth overview of **Procyanidin A2**, consolidating its physicochemical properties, summarizing its biological activities with quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

Procyanidin A2 is structurally defined as an epicatechin-(2 β \rightarrow O \rightarrow 7,4 β \rightarrow 8)-epicatechin dimer.^[1] Its key physicochemical characteristics are summarized in the table below, providing essential information for its handling, formulation, and analytical characterization.

Property	Value	Reference
CAS Number	41743-41-3	[1]
Molecular Formula	C ₃₀ H ₂₄ O ₁₂	[2]
Molecular Weight	576.50 g/mol	
Appearance	Pale pink solid	
Melting Point	300 °C	
Boiling Point	946.0 ± 65.0 °C (at 760 Torr)	
Solubility	Soluble in DMSO, ethanol, and methanol. Sparingly soluble in water (0.1 mg/ml).	
UV Absorption Maximum (λ _{max})	282 nm	

Biological Activity and Quantitative Data

Procyanidin A2 exhibits a broad spectrum of biological activities, which have been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data on its efficacy.

Biological Activity	Assay/Model	Quantitative Data	Reference
Antioxidant	DPPH radical scavenging	IC ₅₀ = 5.08 µM	
Antibacterial	Minimum Inhibitory Concentration (MIC)	S. aureus: 62.5 µg/ml, E. coli: 62.5 µg/ml	
Antiproliferative	Cell viability assay	EC ₅₀ (HepG2 cells) = 62.19 µg/ml, EC ₅₀ (HeLa cells) = 66.07 µg/ml	
Antidiabetic	Insulin secretion from mouse pancreatic islets	Increased at 10 µM	
Anti-inflammatory	Inhibition of CCL26 production in A549 cells	35% reduction at 5 µM	
Anti-HIV	HIV-1 Integrase Inhibition	IC ₅₀ = 30.1 µM	

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in **Procyanidin A2** research.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

- Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol), **Procyanidin A2** stock solution (in a suitable solvent like methanol or DMSO), and a positive control (e.g., ascorbic acid).
- Procedure:
 - Prepare serial dilutions of **Procyanidin A2** and the positive control.

- In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
- The percentage of scavenging activity is calculated using the formula: $(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control} * 100$.
- The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of **Procyanidin A2**.

Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Materials: Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*), appropriate broth medium (e.g., Mueller-Hinton broth), **Procyanidin A2** stock solution, and 96-well microtiter plates.
- Procedure:
 - Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
 - In a 96-well plate, perform serial two-fold dilutions of **Procyanidin A2** in the broth medium.
 - Inoculate each well with the standardized bacterial suspension.
 - Include a positive control (bacteria and broth) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of **Procyanidin A2** at which no visible bacterial growth is observed.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

- Materials: Human cancer cell lines (e.g., HepG2, HeLa), complete cell culture medium, **Procyanidin A2** stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Procyanidin A2** and incubate for a specific duration (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
 - Add the solubilizing agent to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the untreated control, and the EC₅₀ value is calculated.

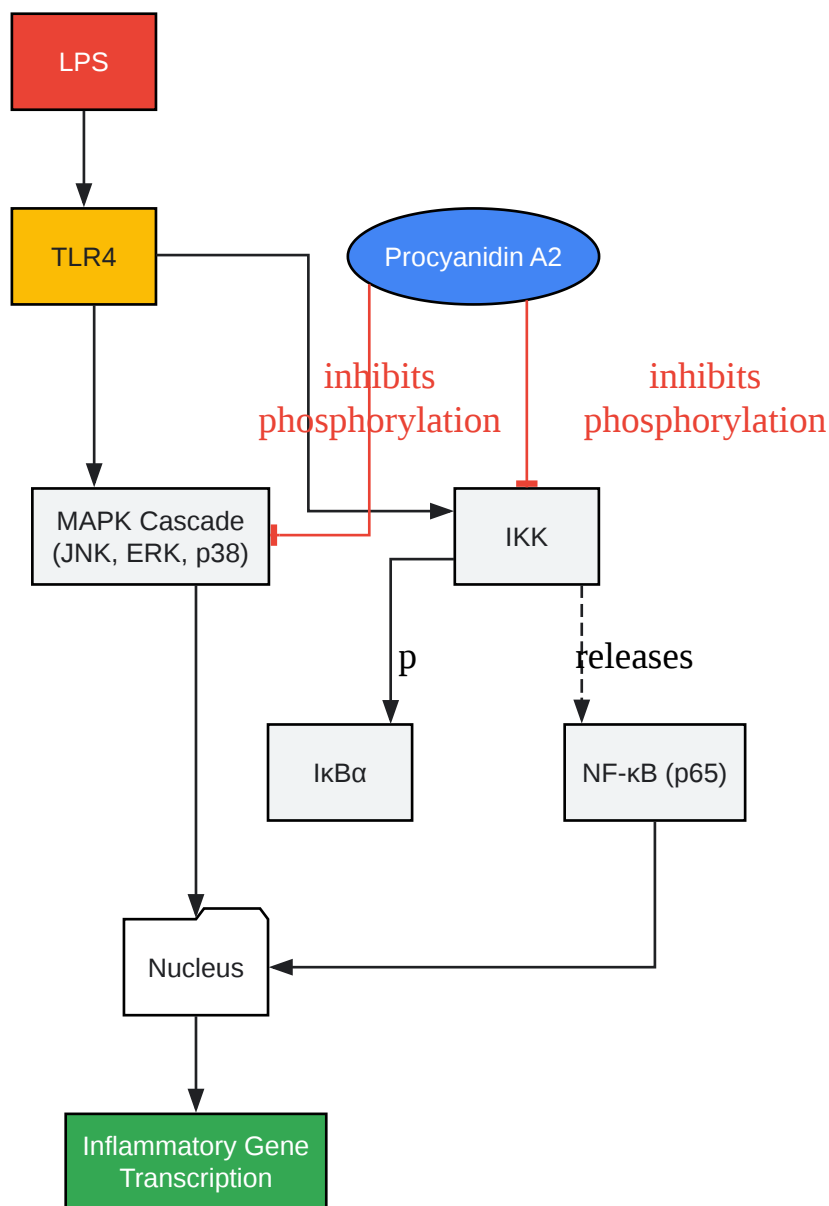
Signaling Pathways and Mechanisms of Action

Procyanidin A2 exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Procyanidin A2 has been shown to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, **Procyanidin A2** reduces the phosphorylation of key proteins in these pathways, such as IKK,

p65, I κ B α , JNK, ERK, and p38. This leads to a decrease in the production of pro-inflammatory cytokines.

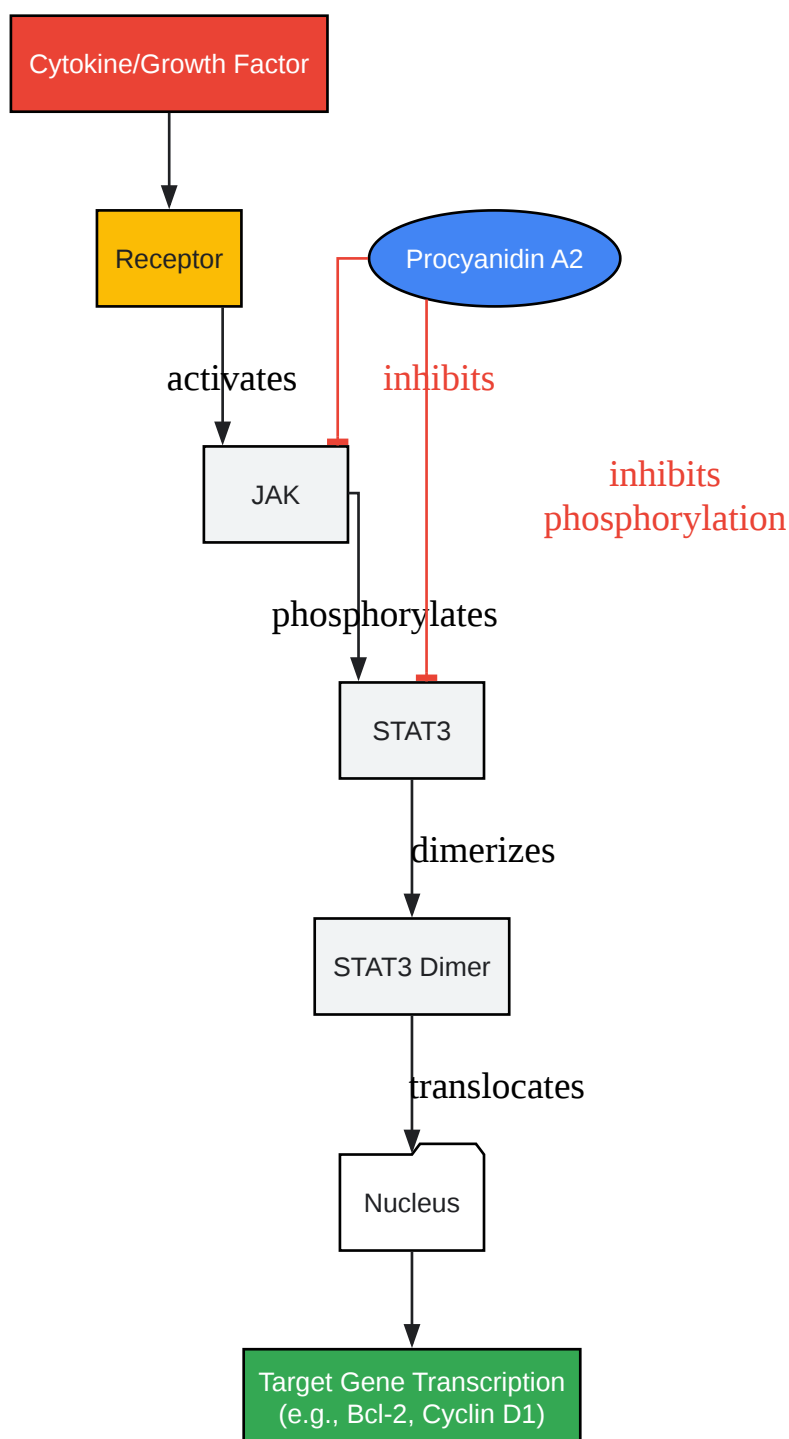


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Procyanidin A2 inhibits NF- κ B and MAPK pathways.

Modulation of the JAK/STAT3 Signaling Pathway

Procyanidins, including likely **Procyanidin A2**, have been implicated in the inhibition of the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival in certain cancers. By inhibiting this pathway, procyanidins can suppress tumor growth.



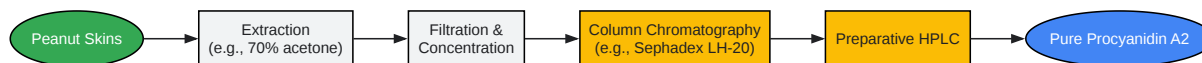
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Procyanidin A2 inhibits the JAK/STAT3 pathway.

Isolation and Synthesis

Isolation from Natural Sources

Procyanidin A2 is commonly isolated from natural sources like peanut skins. A general workflow for its extraction and purification is as follows:



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General workflow for isolating **Procyanidin A2**.

Chemical Synthesis

The total synthesis of **Procyanidin A2** has been achieved through various strategies. One common approach involves the coupling of protected epicatechin monomers. A key step is the formation of the characteristic A-type linkage.

Conclusion

Procyanidin A2 (CAS No. 41743-41-3) is a promising natural compound with a well-documented profile of potent biological activities. Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and oxidative stress makes it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. This guide provides a foundational resource for scientists and researchers, offering a consolidated overview of its properties, activities, and the methodologies for its study.

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References

- 1. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of proanthocyanidin A1, A2, and their stereoisomers. | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [Procyanidin A2 (CAS No. 41743-41-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192183#procyanidin-a2-cas-number-41743-41-3>]

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